Pimavanserin tartrate is an atypical antipsychotic primarily used in the treatment of psychosis associated with Parkinson's disease. It is marketed under the trade name NUPLAZID and was approved by the FDA in April 2016. The compound is a salt form of pimavanserin, which has the chemical structure of urea, N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-[[4-(2-methylpropoxy)phenyl]methyl]-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) . Its molecular formula is , with a molecular weight of approximately 1005.20 g/mol for the tartrate salt.
Pimavanserin is unique among antipsychotics as it does not exhibit dopaminergic activity, which helps prevent extrapyramidal symptoms commonly associated with traditional antipsychotic medications . Its mechanism of action remains unclear but is believed to involve inverse agonism and antagonism at serotonin 5-HT2A and 5-HT2C receptors .
Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. Unlike typical antipsychotics that block dopamine receptors, pimavanserin modulates serotonin signaling, potentially leading to improved psychosis management without worsening motor symptoms in Parkinson's disease [, ]. The exact mechanism by which pimavanserin exerts its therapeutic effect is still under investigation [].
Pimavanserin is generally well-tolerated, with reported side effects like somnolence, dizziness, and akathisia (motor restlessness) []. It can interact with certain medications, so consulting a healthcare professional before use is crucial [].
Pimavanserin tartrate undergoes various metabolic processes in the body, primarily through cytochrome P450 enzymes. The major metabolic pathway involves CYP3A4, which converts pimavanserin into its active metabolite AC-279. Other enzymes involved include CYP3A5, CYP2J2, and CYP2D6 . The metabolic process results in a low percentage of unchanged drug being excreted in urine (approximately 0.55%) and feces (about 1.53%) after administration .
Pimavanserin exhibits significant biological activity through its interaction with serotonin receptors. It acts as an inverse agonist at the serotonin 5-HT2A receptor, which is implicated in various psychiatric disorders. This interaction may contribute to its efficacy in reducing hallucinations and delusions without the typical side effects associated with dopaminergic antagonists . Recent studies have also suggested that pimavanserin may induce apoptosis and cytoprotective autophagy in cancer cells, indicating potential applications beyond psychiatry .
Pimavanserin tartrate is primarily indicated for treating hallucinations and delusions associated with Parkinson's disease psychosis. Its unique profile allows it to be used without exacerbating motor symptoms, making it particularly valuable for patients with Parkinson's disease who are sensitive to dopaminergic side effects . Emerging research suggests potential applications in oncology, particularly in enhancing chemotherapy efficacy against certain types of cancer such as triple-negative breast cancer .
Pimavanserin has been shown to interact with several other medications due to its metabolism by cytochrome P450 enzymes. Notably, drugs that inhibit CYP3A4 may increase pimavanserin levels, leading to enhanced effects or toxicity. Conversely, inducers of this enzyme could reduce its efficacy . Additionally, caution is advised when co-administering medications known to prolong QT intervals, as these could compound cardiac risks associated with pimavanserin use .
Pimavanserin can be compared to several other atypical antipsychotics based on their mechanisms and side effect profiles. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Quetiapine | Serotonin-dopamine antagonist | Broad spectrum of receptor activity |
Lurasidone | Dopamine D2 receptor antagonist | Enhanced efficacy for mood stabilization |
Aripiprazole | Partial agonist at dopamine D2 receptors | Unique mechanism reduces risk of extrapyramidal symptoms |
Risperidone | Serotonin-dopamine antagonist | Higher risk of metabolic side effects |
Pimavanserin's distinct lack of dopaminergic activity sets it apart from these compounds, allowing it to treat psychosis without worsening motor symptoms associated with Parkinson's disease or other conditions .
Corrosive;Irritant